Foy 251

Description

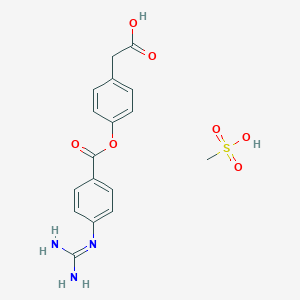

The exact mass of the compound 4-(4-Guanidinobenzoyloxy)phenylacetic acid is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amidines - Guanidines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[4-[4-(diaminomethylideneamino)benzoyl]oxyphenyl]acetic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4.CH4O3S/c17-16(18)19-12-5-3-11(4-6-12)15(22)23-13-7-1-10(2-8-13)9-14(20)21;1-5(2,3)4/h1-8H,9H2,(H,20,21)(H4,17,18,19);1H3,(H,2,3,4) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXMOPIDYHUYOED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)O.C1=CC(=CC=C1CC(=O)O)OC(=O)C2=CC=C(C=C2)N=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20991365 | |

| Record name | {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71079-09-9 | |

| Record name | Benzeneacetic acid, 4-[[4-[(aminoiminomethyl)amino]benzoyl]oxy]-, methanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71079-09-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Guanidinobenzoyloxy)phenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071079099 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | {4-[(4-Carbamimidamidobenzoyl)oxy]phenyl}acetic acid--methanesulfonic acid (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20991365 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foy 251 (Nafamostat): An In-Depth Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foy 251, chemically known as nafamostat (B1217035) mesylate, is a potent, broad-spectrum synthetic serine protease inhibitor.[1] Initially developed and utilized for the treatment of acute pancreatitis and as an anticoagulant in specific clinical settings, its multifaceted mechanism of action has garnered significant scientific interest.[2][3] This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the therapeutic effects of nafamostat. It delves into its inhibitory actions on key physiological cascades, including the coagulation, kallikrein-kinin, and complement systems, as well as its role in blocking viral entry, particularly of SARS-CoV-2.[2][4] This document summarizes key quantitative data on its inhibitory potency, provides detailed experimental protocols for relevant assays, and presents visual representations of its interactions within critical signaling pathways to support further research and drug development endeavors.

Core Mechanism of Action: Serine Protease Inhibition

The primary mechanism of action of this compound is the potent and broad-spectrum inhibition of serine proteases.[4] Serine proteases are a large family of enzymes characterized by a highly reactive serine residue in their active site, which play crucial roles in numerous physiological and pathological processes.[5] Nafamostat acts as a slow tight-binding substrate, forming a covalent acyl-enzyme intermediate with the target protease, which traps the enzyme and results in its inhibition.[1] Structural studies have revealed that nafamostat is cleaved by serine proteases, with one of its hydrolyzed products, 4-guanidinobenzoic acid (GBA), remaining covalently linked to the active site serine (e.g., Ser195 in urokinase-type plasminogen activator), thereby inactivating the enzyme.[6][7]

Quantitative Data: Inhibitory Potency of this compound

The efficacy of this compound as a serine protease inhibitor is demonstrated by its low half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values against a range of target enzymes. The following tables summarize the quantitative data from various in vitro studies.

Table 1: Inhibition of Coagulation and Fibrinolytic System Proteases

| Target Protease | Parameter | Value | Reference |

| Thrombin | IC50 | 10⁻⁶ - 10⁻⁸ M | [3] |

| Factor Xa | - | Inhibition noted | [4][8] |

| Factor XIIa | - | Inhibition noted | [2] |

| Tissue Factor-Factor VIIa Complex | IC50 | 200 nM | [9] |

| Tissue Factor-Factor VIIa Complex | Ki | 150 nM | [9] |

| Plasmin | IC50 | 10⁻⁶ - 10⁻⁸ M | [3] |

Table 2: Inhibition of Kallikrein-Kinin and Complement System Proteases

| Target Protease | Parameter | Value | Reference |

| Kallikrein | IC50 | 10⁻⁶ - 10⁻⁸ M | [3] |

| C1r | Ki | 14 nM | [9] |

| C1s | Ki | 38 nM | [9] |

| MASP-2 | IC50 | 0.057 µM | [9] |

| Factor B | - | Inhibition noted | [9] |

Table 3: Inhibition of Other Key Serine Proteases

| Target Protease | Parameter | Value | Reference |

| Trypsin | IC50 | 15 nM | [9] |

| Trypsin | IC50 | 10⁻⁶ - 10⁻⁸ M | [3] |

| TMPRSS2 | IC50 | ~10 nM (in Calu-3 cells) | |

| TMPRSS2 | EC50 | ~10 nM (SARS-CoV-2 infection in Calu-3 cells) |

Impact on Key Signaling Pathways

This compound's broad-spectrum inhibitory activity allows it to modulate several critical signaling pathways involved in hemostasis, inflammation, and pathogen entry.

Coagulation Cascade

Nafamostat exerts its anticoagulant effects by inhibiting multiple key serine proteases within the coagulation cascade.[8] It targets both the intrinsic and extrinsic pathways by inhibiting Factor XIIa and the Tissue Factor-Factor VIIa complex, respectively.[2][8] Furthermore, it directly inhibits the common pathway by targeting Factor Xa and Thrombin (Factor IIa), thereby preventing the conversion of fibrinogen to fibrin (B1330869) and subsequent clot formation.[4][8]

Kallikrein-Kinin System

The kallikrein-kinin system is a key player in inflammation, and its dysregulation can lead to excessive inflammation and pain.[5] this compound inhibits plasma kallikrein, a central enzyme in this pathway.[10] By doing so, it prevents the cleavage of high-molecular-weight kininogen (HMWK) into bradykinin, a potent inflammatory mediator.[10]

Complement System

The complement system is a crucial part of the innate immune response. This compound has been shown to inhibit key components of the classical and lectin pathways of complement activation.[9] Specifically, it inhibits C1r and C1s of the C1 complex in the classical pathway and Mannan-binding lectin-associated serine protease 2 (MASP-2) in the lectin pathway, thereby preventing the downstream cascade that leads to inflammation and cell lysis.[9][11]

Viral Entry

A significant area of recent research has focused on this compound's ability to inhibit the entry of certain enveloped viruses, most notably SARS-CoV-2. This antiviral activity is primarily mediated through the inhibition of Transmembrane Protease, Serine 2 (TMPRSS2), a host cell surface protease. TMPRSS2 is crucial for the proteolytic cleavage and activation of the viral spike (S) protein, a necessary step for the fusion of the viral and host cell membranes. By inhibiting TMPRSS2, nafamostat effectively blocks this activation and prevents viral entry into the host cell.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mechanism of action of this compound.

General Serine Protease Inhibition Assay (Fluorogenic)

This assay quantifies the inhibitory activity of nafamostat against a specific serine protease using a fluorogenic substrate.

Materials:

-

Purified target serine protease (e.g., Trypsin, Thrombin, Kallikrein)

-

Fluorogenic peptide substrate specific to the target protease

-

This compound (Nafamostat mesylate) stock solution

-

Assay buffer (e.g., Tris-HCl, pH 7.5-8.5)

-

96-well or 384-well black microplates

-

Fluorescence plate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.

-

Enzyme Preparation: Dilute the target serine protease to a working concentration in the assay buffer.

-

Assay Reaction: In the microplate, add the this compound dilutions. Add the diluted enzyme solution to each well and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

-

Reaction Initiation: Add the fluorogenic substrate to each well to start the enzymatic reaction.

-

Data Acquisition: Immediately measure the fluorescence intensity kinetically over a period of 30-60 minutes using a fluorescence plate reader (e.g., excitation at 380 nm and emission at 460 nm).

-

Data Analysis: Calculate the rate of reaction (slope of fluorescence versus time). Determine the percentage of inhibition for each this compound concentration relative to a vehicle control. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

TMPRSS2 Inhibition Assay (Cell-Based)

This assay measures the inhibitory effect of this compound on TMPRSS2 activity on the surface of live cells.

Materials:

-

HEK-293T cells

-

TMPRSS2 expression plasmid

-

Transfection reagent

-

This compound (Nafamostat mesylate)

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-AMC)

-

Assay buffer (e.g., PBS)

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Cell Culture and Transfection: Seed HEK-293T cells in a 96-well plate. Transfect the cells with the TMPRSS2 expression plasmid using a suitable transfection reagent. Incubate for 24-48 hours to allow for protein expression.

-

Inhibitor Treatment: Wash the cells and add serial dilutions of this compound in assay buffer. Incubate for 30-60 minutes at 37°C.

-

Substrate Addition: Add the fluorogenic substrate to all wells.

-

Measurement: Immediately measure the fluorescence kinetically in a plate reader at 37°C.

-

Data Analysis: Determine the IC50 value as described in the general serine protease inhibition assay protocol.

SARS-CoV-2 Pseudovirus Entry Inhibition Assay

This assay uses replication-deficient viral particles pseudotyped with the SARS-CoV-2 S protein to safely quantify the inhibition of viral entry.

Materials:

-

Calu-3 cells (human lung epithelial cells)

-

SARS-CoV-2 S-pseudotyped lentiviral or vesicular stomatitis virus (VSV) particles expressing a reporter gene (e.g., luciferase)

-

This compound (Nafamostat mesylate)

-

Cell culture medium

-

96-well white, clear-bottom plates

-

Luciferase assay reagent

-

Luminometer

Procedure:

-

Cell Seeding: Seed Calu-3 cells in a 96-well plate and allow them to adhere overnight.

-

Compound Treatment: Add serial dilutions of this compound to the cells and incubate for 1 hour.

-

Infection: Add the SARS-CoV-2 pseudovirus to each well.

-

Incubation: Incubate the cells for 48-72 hours.

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Calculate the percent inhibition of viral entry for each this compound concentration relative to a vehicle control. Determine the EC50 value by fitting the dose-response data to a four-parameter logistic equation.

Activated Partial Thromboplastin Time (aPTT) Assay

This coagulation assay assesses the integrity of the intrinsic and common pathways of coagulation.

Materials:

-

Platelet-Poor Plasma (PPP)

-

This compound (Nafamostat mesylate)

-

aPTT reagent (containing a contact activator and phospholipids)

-

Calcium chloride (CaCl₂) solution (0.025 M)

-

Coagulometer

Procedure:

-

Sample Preparation: Prepare serial dilutions of this compound in a suitable buffer. Pre-warm the PPP, aPTT reagent, and CaCl₂ solution to 37°C.

-

Assay Performance: In a coagulometer cuvette, mix PPP with the this compound dilution. Add the aPTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.

-

Clotting Initiation: Initiate the clotting reaction by adding the pre-warmed CaCl₂ solution.

-

Measurement: The coagulometer will measure the time to clot formation in seconds.

-

Data Analysis: Plot the clotting time against the this compound concentration to observe the dose-dependent anticoagulant effect.

Classical Pathway Hemolytic Assay (CH50)

This assay measures the ability of the classical complement pathway to lyse antibody-sensitized sheep red blood cells (SRBCs).

Materials:

-

Veronal Buffered Saline with divalent cations (VBS++)

-

Antibody-sensitized Sheep Red Blood Cells (SRBCs)

-

Normal Human Serum (NHS) as a source of complement

-

This compound (Nafamostat mesylate)

-

Spectrophotometer

Procedure:

-

Inhibitor Dilution: Prepare serial dilutions of this compound in VBS++.

-

Serum Incubation: In a microtiter plate, mix NHS with each this compound dilution and incubate for 15 minutes at 37°C.

-

Hemolysis Reaction: Add the sensitized SRBCs to each well and incubate for 30 minutes at 37°C.

-

Reaction Termination and Measurement: Stop the reaction and pellet the intact cells by centrifugation. Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.

-

Data Analysis: Calculate the percentage of hemolysis for each this compound concentration relative to a total lysis control. Determine the concentration of this compound that causes 50% inhibition of hemolysis (IC50).[12][13][14]

Conclusion

This compound (nafamostat mesylate) is a versatile serine protease inhibitor with a well-defined mechanism of action that impacts multiple critical physiological and pathological pathways. Its ability to potently inhibit key enzymes in the coagulation, kallikrein-kinin, and complement systems underscores its therapeutic utility in conditions characterized by dysregulation of these cascades. Furthermore, its targeted inhibition of TMPRSS2 provides a compelling rationale for its investigation as an antiviral agent. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further explore and harness the therapeutic potential of this compound. Continued investigation into the nuanced interactions of this compound within complex biological systems will undoubtedly pave the way for novel therapeutic applications.

References

- 1. Nafamostat - Wikipedia [en.wikipedia.org]

- 2. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 5. benchchem.com [benchchem.com]

- 6. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structural study of the uPA-nafamostat complex reveals a covalent inhibitory mechanism of nafamostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. dmu.repo.nii.ac.jp [dmu.repo.nii.ac.jp]

- 11. Frontiers | Peptide Inhibitor of Complement C1, a Novel Suppressor of Classical Pathway Activation: Mechanistic Studies and Clinical Potential [frontiersin.org]

- 12. file.yizimg.com [file.yizimg.com]

- 13. haemoscan.com [haemoscan.com]

- 14. Measuring the 50% Haemolytic Complement (CH50) Activity of Serum - PMC [pmc.ncbi.nlm.nih.gov]

The Core Function of Foy 251: A Serine Protease Inhibitor with Antiviral Potential

An In-depth Technical Guide for Researchers and Drug Development Professionals

Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the orally administered prodrug Camostat mesylate.[1][2][3] This guide delineates the primary function, mechanism of action, and key quantitative metrics of this compound, with a focus on its role as a serine protease inhibitor, particularly against Transmembrane Protease, Serine 2 (TMPRSS2), a critical host factor for the entry of various viruses, including SARS-CoV-2.

Pharmacokinetics: The Conversion of Camostat Mesylate to this compound

Upon oral administration, Camostat mesylate is rapidly absorbed and metabolized by carboxylesterases into its active form, this compound.[2] This conversion is a critical step for its biological activity. This compound is subsequently hydrolyzed to the inactive metabolite, 4-guanidinobenzoic acid (GBA).[2] Due to this rapid conversion, this compound is the primary molecule responsible for the therapeutic effects observed after the administration of Camostat mesylate.[3]

Core Function: Inhibition of Serine Proteases

The principal function of this compound is the inhibition of serine proteases.[4] These enzymes play a crucial role in a multitude of physiological and pathological processes. A key target of this compound is TMPRSS2, a transmembrane serine protease that is essential for the activation of the spike proteins of several viruses, enabling their entry into host cells.[1][5]

Mechanism of Action: Blocking Viral Entry

This compound acts as a competitive inhibitor of TMPRSS2.[6] By binding to the active site of the protease, it prevents the cleavage of the viral spike protein, a necessary step for the fusion of the viral and cellular membranes.[5] This inhibition of spike protein priming effectively blocks the virus from entering the host cell.[1] This mechanism has been a significant area of research, particularly in the context of the COVID-19 pandemic, as TMPRSS2 is a critical host factor for SARS-CoV-2 infection.[1][5]

Quantitative Data on the Inhibitory Activity of this compound

The inhibitory potency of this compound against TMPRSS2 and its efficacy in preventing viral entry have been quantified in various studies. The following tables summarize the key findings.

| Compound | Assay Type | Target | IC50 (nM) | Reference |

| This compound (GBPA) | Enzymatic Assay | Recombinant TMPRSS2 | 70.3 | [7] |

| This compound (GBPA) | Biochemical Assay | Recombinant TMPRSS2 | 33.3 | [8] |

| This compound (GBPA) | Biochemical Assay | Recombinant TMPRSS2 | 4.3 | [2] |

| Camostat mesylate | Enzymatic Assay | Recombinant TMPRSS2 | 4.2 | [7] |

| Camostat mesylate | Biochemical Assay | Recombinant TMPRSS2 | 6.2 | [8] |

Table 1: In vitro inhibitory concentration (IC50) of this compound and Camostat mesylate against recombinant TMPRSS2.

| Compound | Cell Line | Virus | EC50 (nM) | Reference |

| This compound (GBPA) | Calu-3 | SARS-CoV-2 | 178 | [2][6] |

| Camostat mesylate | Calu-3 | VSV pseudotype (SARS-2-S) | 107 | [7] |

Table 2: Effective concentration (EC50) of this compound and Camostat mesylate for the inhibition of viral entry in cell culture.

Experimental Protocols

Recombinant TMPRSS2 Inhibition Assay

The inhibitory activity of this compound against TMPRSS2 is typically determined using an in vitro enzymatic assay with recombinant TMPRSS2. A fluorogenic substrate, such as Boc-Gln-Ala-Arg-MCA, is used, which upon cleavage by TMPRSS2, releases a fluorescent signal.[7]

Methodology:

-

Recombinant TMPRSS2 is incubated with varying concentrations of this compound.

-

The fluorogenic substrate is added to the mixture.

-

The fluorescence intensity is measured over time using a plate reader.

-

The rate of substrate cleavage is calculated, and the concentration of this compound that inhibits 50% of the enzymatic activity (IC50) is determined by fitting the data to a dose-response curve.[7]

Viral Entry Assay

The efficacy of this compound in preventing viral entry into host cells is commonly assessed using cell-based assays with either pseudotyped viral particles or authentic virus.[7]

Methodology for Pseudotyped Virus Assay:

-

A suitable cell line expressing TMPRSS2 and the viral receptor (e.g., Calu-3 lung cells for SARS-CoV-2) is seeded in multi-well plates.[7]

-

The cells are pre-incubated with various concentrations of this compound for a defined period (e.g., 2 hours).[7]

-

Pseudotyped viral particles, which carry the spike protein of the virus of interest and a reporter gene (e.g., luciferase), are added to the cells.

-

After a specific incubation time to allow for viral entry, the cells are lysed, and the reporter gene expression is quantified (e.g., by measuring luciferase activity).[7]

-

The concentration of this compound that reduces viral entry by 50% (EC50) is calculated from the dose-response curve.[7]

Signaling Pathways and Experimental Workflows

Caption: Pharmacokinetic pathway of Camostat mesylate to its active metabolite this compound and inactive metabolite GBA.

Caption: Mechanism of viral entry inhibition by this compound through the targeting of TMPRSS2.

References

- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. youtube.com [youtube.com]

- 5. clinicaltrials.eu [clinicaltrials.eu]

- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Foy 251 (Nafamostat Mesylate) as a TMPRSS2 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Foy 251, also known as nafamostat (B1217035) mesylate, and its function as a potent inhibitor of Transmembrane Protease, Serine 2 (TMPRSS2). It details the mechanism of action, quantitative efficacy, and the experimental methodologies used to characterize this inhibition.

Introduction: The Role of TMPRSS2 in Viral Pathogenesis

Transmembrane Protease, Serine 2 (TMPRSS2) is a cell surface serine protease that is crucial for the entry of several respiratory viruses, including influenza viruses and coronaviruses like SARS-CoV-2.[1][2][3] For SARS-CoV-2, viral entry into host cells is a multi-step process initiated by the binding of the viral Spike (S) protein to the Angiotensin-Converting Enzyme 2 (ACE2) receptor on the host cell surface.[2][4] Following receptor binding, the S protein must be proteolytically cleaved, or "primed," at its S1/S2 and S2' sites.[2][5] This priming event, predominantly mediated by TMPRSS2 at the cell surface, triggers a conformational change in the S protein that is essential for the fusion of the viral and host cell membranes, ultimately allowing the viral genome to enter the cytoplasm.[4][5][6]

Given its critical role in the viral life cycle, TMPRSS2 has emerged as a high-value therapeutic target for preventing viral infection.[2][7] Inhibiting the proteolytic activity of TMPRSS2 can effectively block viral entry.[8][9] this compound (nafamostat mesylate) is a potent, synthetic serine protease inhibitor that has demonstrated significant inhibitory activity against TMPRSS2.[8][10][11] This guide explores the molecular basis and empirical evidence for its function.

Mechanism of Action of this compound

This compound (nafamostat) is a broad-spectrum serine protease inhibitor that functions through covalent modification of the enzyme's active site.[11][12][13] The inhibitory mechanism against TMPRSS2 involves a two-step process:

-

Reversible Binding: The inhibitor first binds non-covalently to the active site of TMPRSS2, forming a Michaelis complex.[13][14] The guanidinium (B1211019) head of the nafamostat molecule fits into the S1 pocket of the protease, interacting with key residues such as Asp435.[12][15]

-

Covalent Inhibition: Following initial binding, a reactive ester group on the inhibitor forms a long-lived covalent acyl-enzyme complex with the catalytic Serine 441 residue in the TMPRSS2 active site.[13][14][16] This covalent modification effectively inactivates the enzyme, preventing it from cleaving its natural substrates, including the viral spike protein.

Molecular dynamics simulations and in vitro assays have confirmed that while both this compound (nafamostat) and a related compound, camostat (B1201512), form an identical covalent complex, nafamostat exhibits a higher population of the preceding Michaelis complex.[12][17] This greater stability in the pre-covalent state is believed to contribute to its more frequent formation of the covalent bond and, consequently, its higher inhibitory potency compared to camostat.[12][17]

Quantitative Inhibition Data

The inhibitory potency of this compound (nafamostat) and related compounds against TMPRSS2 has been quantified in various assays. The half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) are key metrics. A summary of reported values is presented below for comparison.

| Compound | Assay Type | Metric | Reported Value (nM) | Reference(s) |

| This compound (Nafamostat) | Biochemical (Recombinant TMPRSS2) | IC50 | 0.27 | [18][19] |

| Camostat Mesylate | Biochemical (Recombinant TMPRSS2) | IC50 | 6.2 | [18][19] |

| IC50 | 4.2 | [20][21] | ||

| Apparent IC50 | 2.7 ± 0.4 | [22] | ||

| This compound (as Camostat metabolite GPBA) | Biochemical (Recombinant TMPRSS2) | IC50 | 33.3 | [18][19] |

| IC50 | 70.3 | [20][21] | ||

| Apparent IC50 | 4.3 ± 0.9 | [22] | ||

| Gabexate Mesylate | Biochemical (Recombinant TMPRSS2) | IC50 | 130 | [18][19] |

| This compound (Nafamostat) | SARS-CoV-2 Cell Entry (Calu-3 cells) | EC50 | ~10 | [23] |

| Camostat Mesylate | VSV Pseudoparticle Entry (Calu-3 cells) | EC50 | 107 | [20] |

| This compound (as Camostat metabolite GPBA) | VSV Pseudoparticle Entry (Calu-3 cells) | EC50 | 178 | [20] |

Note: this compound is the chemical name for nafamostat. It is also important to distinguish it from FOY-251, which is the primary active metabolite of Camostat, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GPBA). The table reflects data for both nafamostat and camostat's metabolite where specified. The variability in IC50 values can be attributed to differences in experimental conditions, such as enzyme and substrate concentrations, and assay formats.

Visualized Pathways and Workflows

To clarify the biological context and experimental procedures, the following diagrams are provided.

Caption: TMPRSS2-mediated viral entry pathway and its inhibition by this compound (Nafamostat).

Caption: Workflow for a biochemical fluorogenic assay to determine the IC50 of TMPRSS2 inhibitors.

Experimental Protocols

The following protocols are representative of the methods used to determine the inhibitory activity of compounds like this compound against TMPRSS2.

This protocol is adapted from methodologies reported for quantifying the inhibition of recombinant TMPRSS2.[18][24][25][26]

Objective: To determine the IC50 value of this compound against recombinant human TMPRSS2.

Materials:

-

Recombinant human TMPRSS2 enzyme

-

Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (Boc-QAR-AMC)

-

Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.01% Tween-20

-

This compound (Nafamostat Mesylate)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Black, low-volume 384- or 1536-well assay plates

-

Acoustic liquid handler (e.g., ECHO 655) for precision dispensing

-

Fluorescence plate reader

Procedure:

-

Inhibitor Preparation: Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO to generate a dose-response curve. Prepare DMSO-only wells for the negative control (0% inhibition) and wells without enzyme for the positive control (100% inhibition).

-

Assay Plate Preparation: Using an acoustic dispenser, transfer a small volume (e.g., 20-60 nL) of each inhibitor concentration and the DMSO control into the designated wells of the assay plate.

-

Substrate Addition: Dispense the Boc-QAR-AMC substrate, diluted in Assay Buffer to the desired final concentration (typically at or below the Km, e.g., 10 µM), into all wells.

-

Reaction Initiation: Dilute the recombinant TMPRSS2 enzyme in cold Assay Buffer to a predetermined concentration (e.g., 1 µM, sufficient to achieve ~20% substrate cleavage in the incubation period).[24][27] Initiate the enzymatic reaction by dispensing the diluted enzyme into all wells except for the positive control (100% inhibition) wells. The final reaction volume is typically small (e.g., 5-25 µL).[18][24]

-

Incubation: Incubate the plate at room temperature, protected from light, for 60 minutes.

-

Fluorescence Reading: Measure the fluorescence intensity on a plate reader using an excitation wavelength of ~340 nm and an emission wavelength of ~440 nm.

-

Data Analysis:

-

Subtract the background fluorescence from the positive control wells (no enzyme).

-

Normalize the data by setting the average of the negative controls (DMSO only) to 100% activity and the positive controls to 0% activity.

-

Plot the normalized percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a four-parameter logistic (sigmoidal dose-response) model to calculate the IC50 value.

-

This protocol measures the inhibition of viral entry into cells co-expressing the necessary host factors.[20]

Objective: To determine the EC50 value of this compound for the inhibition of TMPRSS2-dependent SARS-CoV-2 Spike-mediated cell entry.

Materials:

-

Target cells: Calu-3 human lung cells (endogenously express ACE2 and TMPRSS2).

-

Pseudotyped viral particles: Lentiviral or VSV particles expressing SARS-CoV-2 Spike protein and a reporter gene (e.g., Luciferase).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

This compound (Nafamostat Mesylate).

-

Luciferase assay reagent.

-

White, opaque 96-well cell culture plates.

-

Luminometer.

Procedure:

-

Cell Seeding: Seed Calu-3 cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the experiment.

-

Inhibitor Treatment: On the day of the assay, remove the culture medium and add fresh medium containing serial dilutions of this compound. Include a vehicle-only (DMSO) control. Pre-incubate the cells with the inhibitor for 2 hours at 37°C.[20]

-

Infection: Following pre-incubation, add the SARS-CoV-2 pseudoparticles to each well.

-

Incubation: Incubate the plates for 48-72 hours at 37°C to allow for viral entry and reporter gene expression.

-

Lysis and Luminescence Reading: Remove the medium and lyse the cells according to the manufacturer's protocol for the luciferase assay system. Measure the luminescence in each well using a luminometer.

-

Data Analysis:

-

Normalize the luminescence readings to the vehicle control wells (100% entry).

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to calculate the EC50 value.

-

A parallel cytotoxicity assay should be performed to ensure the observed inhibition is not due to cell death.

-

Conclusion

This compound (nafamostat mesylate) is a highly potent, covalent inhibitor of the host cell protease TMPRSS2.[12][18] Its ability to block the proteolytic priming of the SARS-CoV-2 spike protein prevents viral entry into host cells, establishing it as a candidate for antiviral therapy.[9][10][28] The quantitative data, supported by detailed biochemical and cell-based protocols, provide a robust framework for its evaluation. The methodologies and data presented in this guide offer valuable resources for researchers and drug development professionals working on the discovery and characterization of TMPRSS2 inhibitors as a strategy to combat respiratory virus infections.

References

- 1. mdpi.com [mdpi.com]

- 2. TMPRSS2: A Key Host Factor in SARS-CoV-2 Infection and Potential Therapeutic Target - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Review on Expression, Pathological Roles, and Inhibition of TMPRSS2, the Serine Protease Responsible for SARS-CoV-2 Spike Protein Activation [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. pnas.org [pnas.org]

- 6. researchgate.net [researchgate.net]

- 7. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. journals.asm.org [journals.asm.org]

- 10. RAndomized Clinical Trial Of NAfamostat Mesylate, A Potent Transmembrane Protease Serine 2 (TMPRSS2) Inhibitor, in Patients with COVID-19 Pneumonia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Nafamostat Mesylate | C21H25N5O8S2 | CID 5311180 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. biorxiv.org [biorxiv.org]

- 15. Discovery of TMPRSS2 Inhibitors from Virtual Screening as a Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. biorxiv.org [biorxiv.org]

- 17. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 18. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. pubs.acs.org [pubs.acs.org]

- 25. A Suite of TMPRSS2 Assays for Screening Drug Repurposing Candidates as Potential Treatments of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. biorxiv.org [biorxiv.org]

FOY-251: A Technical Guide to the Active Metabolite of Camostat Mesylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

FOY-251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the pharmacologically active metabolite of the serine protease inhibitor, camostat (B1201512) mesylate.[1][2] Following oral administration, camostat mesylate is rapidly converted to FOY-251 by carboxylesterases in the bloodstream.[1][2] This technical guide provides an in-depth overview of FOY-251, focusing on its mechanism of action, quantitative inhibitory data, and detailed experimental protocols relevant to its study.

Biochemical Properties and Mechanism of Action

FOY-251 is a potent inhibitor of several serine proteases, with its most notable target in recent research being Transmembrane Protease, Serine 2 (TMPRSS2).[1][3] TMPRSS2 is a crucial host cell factor for the entry of various viruses, including SARS-CoV-2, as it is required for the proteolytic processing of the viral spike protein, a necessary step for membrane fusion.[1][4]

The inhibitory action of FOY-251 on TMPRSS2 is a two-step process. Initially, it involves a reversible, non-covalent binding to the active site of the enzyme. This is followed by the formation of a covalent bond with the serine-441 residue within the active site, leading to the inactivation of the protease.[1]

Signaling Pathway of Viral Entry Inhibition

The primary signaling pathway affected by FOY-251 in the context of viral infection is the host cell entry pathway mediated by TMPRSS2. By inhibiting TMPRSS2, FOY-251 effectively blocks the cleavage of the viral spike protein, thereby preventing the fusion of the viral and host cell membranes and subsequent viral entry.

Caption: Signaling pathway of SARS-CoV-2 entry and its inhibition by FOY-251.

Quantitative Inhibitory Data

The inhibitory potency of FOY-251 has been quantified against TMPRSS2 and in cell-based viral entry assays. The following tables summarize the key quantitative data for FOY-251 and its parent compound, camostat mesylate.

| Compound | Target | Assay Type | Value (IC50) | Reference |

| FOY-251 | TMPRSS2 | Biochemical Assay | 33.3 nM | [3] |

| Camostat Mesylate | TMPRSS2 | Biochemical Assay | 6.2 nM | [3] |

Table 1: Biochemical Inhibition of TMPRSS2.

| Compound | Virus Model | Cell Line | Value (EC50) | Reference |

| FOY-251 | SARS-CoV-2 | Calu-3 | 178 nM | [1] |

| Camostat Mesylate | SARS-CoV-2 | Calu-3 | 107 nM | [5] |

Table 2: Inhibition of SARS-CoV-2 Entry in Cell Culture.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of FOY-251.

TMPRSS2 Enzymatic Inhibition Assay

This protocol describes a fluorogenic biochemical assay to measure the inhibitory activity of compounds against recombinant human TMPRSS2.[3][6]

Materials:

-

Recombinant Human TMPRSS2 (e.g., Creative BioMart, cat.# TMPRSS2-1856H)[3]

-

Fluorogenic peptide substrate: Boc-Gln-Ala-Arg-AMC (Bachem, cat.# I-1550)[3]

-

Assay Buffer: 50 mM Tris pH 8.0, 150 mM NaCl, 0.01% Tween20[3]

-

384-well or 1536-well black plates (e.g., Greiner 781900)[3]

-

Acoustic dispenser (e.g., ECHO 655, LabCyte)[3]

-

Plate reader with 340 nm excitation and 440 nm emission filters[3]

Protocol Workflow:

Caption: Workflow for the TMPRSS2 enzymatic inhibition assay.

Detailed Steps:

-

Using an acoustic dispenser, add 62.5 nL of the fluorogenic substrate, Boc-Gln-Ala-Arg-AMC, to each well of a 384-well black plate.[6]

-

Dispense 62.5 nL of the test compound (FOY-251) or a vehicle control (DMSO) into the appropriate wells.[6]

-

Initiate the reaction by adding 750 nL of recombinant TMPRSS2 diluted in assay buffer to each well, bringing the total reaction volume to 25 µL.[6]

-

Incubate the plate at room temperature for 1 hour.[6]

-

Measure the fluorescence using a plate reader with an excitation wavelength of 340 nm and an emission wavelength of 440 nm.[6]

-

Calculate the percent inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

SARS-CoV-2 Pseudotyped Virus Entry Assay

This protocol outlines a method to assess the inhibition of SARS-CoV-2 entry into host cells using a pseudotyped virus system.[4][7]

Materials:

-

HEK293T cells stably expressing ACE2 and TMPRSS2 (293T-ACE2-TMPRSS2)[7]

-

Calu-3 human lung epithelial cells[4]

-

Vesicular Stomatitis Virus (VSV)-based pseudotyping system with a reporter gene (e.g., GFP or luciferase)[4]

-

Plasmids encoding the SARS-CoV-2 Spike protein[4]

-

Cell culture medium (e.g., DMEM supplemented with 10% FBS and penicillin/streptomycin)[7]

-

Transfection reagent[4]

-

Plate reader for fluorescence or luminescence detection

Protocol Workflow:

Caption: Workflow for the SARS-CoV-2 pseudotyped virus entry assay.

Detailed Steps:

-

Pseudovirus Production:

-

Co-transfect HEK293T cells with the VSV-based packaging and transfer plasmids along with a plasmid expressing the SARS-CoV-2 Spike protein.

-

Harvest the supernatant containing the pseudotyped virus after 48-72 hours and titrate for infectivity.

-

-

Inhibition Assay:

-

Seed the target cells (e.g., 293T-ACE2-TMPRSS2 or Calu-3) in a 96-well plate and allow them to adhere overnight.[7]

-

Pre-treat the cells with various concentrations of FOY-251 or a vehicle control (DMSO) for 2 hours.[7]

-

Infect the cells with the SARS-CoV-2 pseudotyped virus.

-

Incubate the plates for 48 hours at 37°C.[7]

-

Measure the reporter gene expression (e.g., GFP fluorescence or luciferase activity) using a plate reader.

-

Calculate the percent inhibition of viral entry and determine the EC50 value.

-

Conclusion

FOY-251 is a critical molecule to consider in the development of therapeutics targeting serine proteases, particularly in the context of viral diseases. Its well-defined mechanism of action as a covalent inhibitor of TMPRSS2, supported by quantitative in vitro and cell-based data, makes it a valuable tool for researchers. The detailed experimental protocols provided in this guide offer a foundation for the further investigation and characterization of FOY-251 and other potential serine protease inhibitors.

References

- 1. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Safety Evaluation and Population Pharmacokinetics of Camostat Mesylate and Its Major Metabolites Using a Phase I Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation of SARS-CoV-2 Spike Pseudotyped Virus for Viral Entry and Neutralization Assays: A 1-Week Protocol - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Establishment of a well-characterized SARS-CoV-2 lentiviral pseudovirus neutralization assay using 293T cells with stable expression of ACE2 and TMPRSS2 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Covalent Inhibition Mechanism of Foy 251 (GBPA)

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the prodrug camostat (B1201512) mesylate.[1][2] It functions as a broad-spectrum serine protease inhibitor, which has garnered significant interest for its therapeutic potential, particularly in inhibiting viral entry.[3] This document provides a detailed overview of its mechanism of action, focusing on the covalent inhibition of key target enzymes like Transmembrane Serine Protease 2 (TMPRSS2). The mechanism is characterized by an initial reversible binding followed by the formation of a stable, long-lived covalent acyl-enzyme complex, effectively inactivating the enzyme.[4][5][6] We will explore the quantitative kinetics, relevant experimental protocols, and the application of this mechanism in antiviral strategies.

Introduction to this compound (GBPA) and its Metabolism

Camostat mesylate is a clinically approved drug in Japan for conditions such as chronic pancreatitis.[7] Upon oral administration, it is rapidly and extensively metabolized by esterases in the plasma and tissues into its pharmacologically active form, this compound (GBPA).[2][8][6] this compound is then further hydrolyzed into an inactive metabolite, 4-guanidinobenzoic acid (GBA).[1][6] Due to this rapid conversion, this compound is considered the primary driver of the therapeutic effects observed in vivo.[6][9]

Caption: Metabolic conversion of the prodrug camostat mesylate to its active and inactive forms.

The Covalent Inhibition Mechanism

This compound inhibits serine proteases through a well-defined covalent mechanism. This process targets the highly conserved catalytic triad (B1167595) (Serine-Histidine-Aspartate) found in the active site of these enzymes.[10][11] The inhibition is a two-stage process that ensures high potency and prolonged duration of action.

3.1 Stage 1: Reversible Michaelis Complex Formation Initially, this compound reversibly binds to the active site of the target serine protease, such as TMPRSS2.[6] The guanidinium (B1211019) group of the inhibitor docks into the S1 specificity pocket of the enzyme, forming a transient, non-covalent Michaelis complex (E:I).[4][12] This initial binding is governed by the equilibrium constant Ki.[6]

3.2 Stage 2: Covalent Acylation of the Catalytic Serine Following the initial binding, the catalytic Serine residue (e.g., Ser441 in TMPRSS2) launches a nucleophilic attack on the carbonyl carbon of the inhibitor's ester bond.[6][11] This reaction is catalyzed by the other members of the catalytic triad and results in the formation of a stable acyl-enzyme intermediate (E-Acyl).[4][5] This step involves the hydrolysis of this compound and creates a long-lived covalent bond between the 4-guanidinobenzoyl moiety and the enzyme, rendering it inactive.[10][13] While highly stable, this covalent complex can undergo very slow, reversible hydrolysis.[6]

References

- 1. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A phase I study of high dose camostat mesylate in healthy adults provides a rationale to repurpose the TMPRSS2 inhibitor for the treatment of COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. clinicaltrials.eu [clinicaltrials.eu]

- 8. What is the mechanism of Camostat Mesilate? [synapse.patsnap.com]

- 9. researchgate.net [researchgate.net]

- 10. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The discovery and development of transmembrane serine protease 2 (TMPRSS2) inhibitors as candidate drugs for the treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. journals.asm.org [journals.asm.org]

The Pharmacokinetics and Pharmacodynamics of Foy 251 (Nafamostat): An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, known chemically as nafamostat (B1217035) mesylate, is a synthetic, broad-spectrum serine protease inhibitor. Initially developed and approved in Japan for the treatment of acute pancreatitis and disseminated intravascular coagulation (DIC), its therapeutic potential has since expanded into other areas, including anticoagulation for extracorporeal circulation and, more recently, as a candidate for antiviral therapy.[1][2] Its mechanism of action lies in its ability to potently and reversibly inhibit a wide array of serine proteases, which are key enzymes in various physiological and pathological processes, including coagulation, fibrinolysis, inflammation, and viral entry into host cells.[1] This technical guide provides a comprehensive overview of the pharmacokinetics and pharmacodynamics of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.

Pharmacokinetics

Nafamostat is characterized by its rapid onset of action and a very short biological half-life, making it suitable for acute care settings where precise control over its therapeutic effects is necessary.[2] It is administered intravenously due to its low oral bioavailability.[3][4]

Absorption and Distribution

Following intravenous administration, nafamostat is rapidly distributed. A study in rats showed a steady-state volume of distribution (Vss) of 0.99 ± 0.65 L/kg.[5] In a physiologically-based pharmacokinetic (PBPK) model developed using data from healthy Chinese volunteers, the predicted maximum plasma concentration (Cmax) and area under the curve (AUC) were shown to increase proportionally with the dose, indicating linear pharmacokinetics.[6]

Metabolism and Excretion

Nafamostat is extensively and rapidly metabolized in the blood and liver.[1] The primary metabolic pathway is hydrolysis of its ester bond by carboxylesterases and arylesterases, yielding two main inactive metabolites: 6-amidino-2-naphthol (B1198881) (AN) and p-guanidinobenzoic acid (PGBA).[1][7] This rapid degradation contributes to its short half-life, which has been reported to be approximately 8 minutes. In humans, it is estimated that about 20% of the administered dose is hydrolyzed in the blood, while the remaining 80% is metabolized in tissues, primarily the liver.[7] The metabolites are then excreted renally.[1]

Due to its instability in plasma, careful sample handling is crucial for accurate pharmacokinetic analysis. Blood samples should be collected in tubes containing sodium fluoride/potassium oxalate (B1200264) and immediately chilled to 4°C to inhibit esterase activity.[8][9]

Table 1: Pharmacokinetic Parameters of Nafamostat in Rats (Intravenous Administration)

| Parameter | Value | Reference |

| Dose | 2 mg/kg | [4] |

| Half-life (t½) | 1.39 h | [3][4] |

| AUCinf | 447.35 ± 35.93 ng·h/mL | [5] |

| Systemic Clearance (CL) | 74.91 ± 6.11 mL/min/kg | [5] |

| Volume of Distribution (Vss) | 0.99 ± 0.65 L/kg | [5] |

Table 2: Pharmacokinetic Parameters of Nafamostat in Humans (ECMO Patients)

| Parameter | Patient Model Value | ECMO Circuit Model Value | Reference |

| Clearance | 189 L/h | 85.2 L/h | [10] |

| Steady-State Volume of Distribution | 62.01 L | 40.63 L | [10] |

Pharmacodynamics

The pharmacodynamic effects of nafamostat are a direct consequence of its inhibition of various serine proteases. This broad inhibitory profile underlies its anticoagulant, anti-inflammatory, and potential antiviral activities.

Mechanism of Action: Serine Protease Inhibition

Nafamostat acts as a competitive inhibitor, binding to the active site of serine proteases and preventing them from cleaving their natural substrates.[1] This inhibition is reversible.

Anticoagulant Effects

Nafamostat inhibits several key enzymes in the coagulation cascade, including thrombin, factor Xa, and factor XIIa.[1] This leads to a prolongation of clotting times, such as the activated partial thromboplastin (B12709170) time (aPTT).[10] This anticoagulant effect is utilized during extracorporeal circulation procedures like hemodialysis and ECMO to prevent thrombosis in the circuit.[10]

Anti-inflammatory Effects

By inhibiting proteases such as trypsin and kallikrein, nafamostat can modulate inflammatory responses.[1] In pancreatitis, the premature activation of trypsinogen (B12293085) to trypsin within the pancreas leads to autodigestion and a robust inflammatory cascade. Nafamostat blocks this activation, thereby reducing pancreatic inflammation.[1] Furthermore, its inhibition of the plasma kallikrein-kinin system reduces the production of bradykinin (B550075), a potent inflammatory mediator.[10][11]

Antiviral Potential

A significant area of recent research has been the potential of nafamostat as an antiviral agent, particularly against SARS-CoV-2. Viral entry into host cells is often dependent on the priming of the viral spike protein by host cell proteases. Transmembrane protease, serine 2 (TMPRSS2) is a key human serine protease that facilitates the entry of SARS-CoV-2 and other respiratory viruses.[12][13] Nafamostat is a potent inhibitor of TMPRSS2, thereby blocking viral entry and subsequent replication.[12][14]

Table 3: Inhibitory Activity of Nafamostat against Various Serine Proteases

| Target Protease | Inhibitory Value (IC50) | Reference |

| TMPRSS2 | 0.27 nM | [15] |

| Trypsin | Ki = 95.3 pM | [10] |

| Thrombin | - | [1] |

| Plasmin | - | [1] |

| Kallikrein | - | [1] |

| Factor Xa | - | [1] |

| Factor XIIa | - | [1] |

Experimental Protocols

Serine Protease Inhibition Assay (Fluorogenic)

This protocol outlines a general method for determining the inhibitory activity of nafamostat against a specific serine protease using a fluorogenic substrate.

Materials:

-

Purified serine protease

-

Fluorogenic peptide substrate

-

Nafamostat mesylate

-

Assay buffer (e.g., 50 mM Tris pH 8, 150 mM NaCl, 0.01% Tween20)

-

384-well black microplate

-

Microplate reader with fluorescence detection

Procedure:

-

Prepare serial dilutions of nafamostat mesylate in assay buffer.

-

In a 384-well plate, add a small volume (e.g., 62.5 nL) of each nafamostat dilution. Include controls with assay buffer only (no inhibitor).

-

Add the diluted serine protease solution (e.g., 750 nL) to each well.

-

Incubate the plate at room temperature for 15-30 minutes to allow for inhibitor binding.

-

Initiate the reaction by adding the fluorogenic substrate (e.g., Boc-Gln-Ala-Arg-AMC, 62.5 nL) to each well.

-

Immediately begin kinetic reading of fluorescence intensity (e.g., excitation at 340 nm, emission at 440 nm) over a set period.

-

Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence versus time curves.

-

Determine the percentage of inhibition for each nafamostat concentration relative to the uninhibited control.

-

Plot the percentage of inhibition against the logarithm of the nafamostat concentration and fit the data to a dose-response curve to calculate the IC50 value.[15][16]

Quantification of Nafamostat in Human Plasma by LC-MS/MS

This protocol describes a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of nafamostat in human plasma.

Materials:

-

Human plasma samples

-

Nafamostat analytical standard

-

Internal standard (e.g., 13C6-nafamostat)

-

Solid Phase Extraction (SPE) cartridges

-

LC-MS/MS system

Procedure:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

To an aliquot of plasma, add the internal standard.

-

Perform protein precipitation followed by solid-phase extraction to isolate nafamostat.

-

-

LC Separation:

-

Inject the extracted sample onto a suitable C18 reversed-phase column.

-

Use a gradient elution with a mobile phase consisting of an aqueous component (e.g., water with formic acid) and an organic component (e.g., acetonitrile (B52724) with formic acid).

-

-

MS/MS Detection:

-

Use an electrospray ionization (ESI) source in positive ion mode.

-

Monitor the specific precursor-to-product ion transitions for nafamostat and the internal standard using Multiple Reaction Monitoring (MRM).

-

-

Quantification:

Conclusion

This compound (nafamostat mesylate) is a potent serine protease inhibitor with a well-defined pharmacokinetic and pharmacodynamic profile. Its rapid metabolism and short half-life necessitate intravenous administration and careful sample handling for accurate analysis. The broad-spectrum inhibitory activity of nafamostat against key proteases in the coagulation, inflammatory, and viral entry pathways provides a strong rationale for its clinical use in acute pancreatitis, DIC, and as a potential therapeutic for viral infections. The detailed experimental protocols provided in this guide offer a foundation for researchers to further investigate the multifaceted properties of this compound. Future research should focus on obtaining more comprehensive pharmacokinetic data in diverse human populations and further elucidating its pharmacodynamic effects in various disease states to optimize its therapeutic application.

References

- 1. Nafamostat | C19H17N5O2 | CID 4413 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Nafamostat Mesilate? [synapse.patsnap.com]

- 3. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis [ouci.dntb.gov.ua]

- 4. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of Nafamostat, a Potent Serine Protease Inhibitor, by a Novel LC-MS/MS Analysis | MDPI [mdpi.com]

- 6. Predicting the systemic exposure and lung concentration of nafamostat using physiologically-based pharmacokinetic modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. tandfonline.com [tandfonline.com]

- 10. A potential mechanism of propofol-induced pain on injection based on studies using nafamostat mesilate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of nafamostat mesilate on bradykinin generation and hemodynamics during LDL apheresis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The TMPRSS2 Inhibitor Nafamostat Reduces SARS-CoV-2 Pulmonary Infection in Mouse Models of COVID-19 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Molecular mechanism of inhibiting the SARS-CoV-2 cell entry facilitator TMPRSS2 with camostat and nafamostat - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 15. Physiologically-based pharmacokinetic modeling of nafamostat to support dose selection for treatment of pediatric patients with COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. tandfonline.com [tandfonline.com]

Foy 251: A Potent Inhibitor of Viral Entry Through TMPRSS2

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Foy 251, also known as 4-(4-guanidinobenzoyloxy)phenylacetic acid (GBPA), is the active metabolite of the serine protease inhibitor Camostat mesylate.[1][2] Camostat mesylate is a clinically approved drug in Japan for the treatment of chronic pancreatitis and postoperative reflux esophagitis.[1] Emerging research has highlighted the significant antiviral potential of this compound, particularly its ability to block the entry of various viruses, including Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2), into host cells.[3][4] This guide provides a comprehensive overview of the mechanism of action of this compound, relevant quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows.

Mechanism of Action: Inhibition of TMPRSS2-Mediated Viral Entry

The primary mechanism by which this compound exerts its antiviral activity is through the potent inhibition of Transmembrane Protease, Serine 2 (TMPRSS2).[3][5] TMPRSS2 is a host cell surface protease that plays a critical role in the life cycle of numerous viruses.[6] For enveloped viruses like SARS-CoV-2, entry into the host cell is a multi-step process that begins with the binding of the viral spike (S) protein to a specific host cell receptor, such as Angiotensin-Converting Enzyme 2 (ACE2).[7]

Following receptor binding, the S protein must be cleaved at specific sites to activate its fusogenic potential, enabling the fusion of the viral and host cell membranes.[6][7] TMPRSS2 is a key host protease responsible for this critical cleavage and activation of the viral S protein.[3][6] By inhibiting the enzymatic activity of TMPRSS2, this compound effectively prevents the priming of the viral spike protein, thereby blocking viral entry at the cell surface.[2][7] This mechanism of action makes TMPRSS2 an attractive therapeutic target for preventing and treating viral infections.[8]

Quantitative Data on Inhibitory Activity

The inhibitory potency of this compound and related compounds has been quantified in various in vitro studies. The following tables summarize the key data for this compound, its parent compound Camostat mesylate, and the related, more potent inhibitor Nafamostat mesylate.

Table 1: In Vitro Inhibition of TMPRSS2 by this compound and Related Compounds

| Compound | IC50 (nM) | Assay Type | Source |

| This compound (GBPA) | 33.3 | Recombinant Human TMPRSS2 Biochemical Assay | [1][9] |

| Camostat mesylate | 6.2 | Recombinant Human TMPRSS2 Biochemical Assay | [1][9] |

| Nafamostat mesylate | 0.27 | Recombinant Human TMPRSS2 Biochemical Assay | [1][9] |

| Gabexate mesylate | 130 | Recombinant Human TMPRSS2 Biochemical Assay | [1][9] |

Table 2: Inhibition of SARS-CoV-2 Entry by this compound and Related Compounds

| Compound | EC50 (nM) | Cell Line | Assay Type | Source |

| This compound (GBPA) | 178 | Calu-3 | Pseudotyped Virus Entry Assay | [4][10] |

| Camostat mesylate | 107 | Calu-3 | Pseudotyped Virus Entry Assay | [4] |

| Nafamostat mesylate | Low-nanomolar range | Calu-3 | Pseudotyped Virus Entry Assay | [8] |

Experimental Protocols

TMPRSS2 Enzymatic Inhibition Assay

This protocol describes a biochemical assay to determine the in vitro inhibitory activity of a compound against recombinant human TMPRSS2.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against TMPRSS2.

Materials:

-

Recombinant human TMPRSS2 enzyme

-

Fluorogenic peptide substrate (e.g., Boc-Gln-Ala-Arg-MCA)

-

Assay buffer (e.g., 50 mM Tris pH 8.0, 150 mM NaCl)

-

This compound and other test compounds

-

DMSO (for compound dilution)

-

384-well or 1536-well assay plates

-

Plate reader capable of fluorescence detection

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial dilutions of the this compound stock solution in DMSO to create a concentration gradient.

-

Dispense a small volume (e.g., 20 nL) of each this compound dilution into the wells of the assay plate.[11] Include wells with DMSO only as a negative control (no inhibition) and wells without enzyme as a positive control (100% inhibition).[1]

-

Add the recombinant TMPRSS2 enzyme, diluted in assay buffer, to all wells except the positive control wells.[11]

-

Incubate the plate for a defined period (e.g., 60 minutes) at 37°C to allow for compound binding to the enzyme.

-

Initiate the enzymatic reaction by adding the fluorogenic peptide substrate to all wells.[1]

-

Monitor the increase in fluorescence over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 440 nm emission).[9]

-

Calculate the rate of reaction for each well.

-

Normalize the data to the positive and negative controls.

-

Plot the normalized reaction rates against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[1]

Pseudovirus Entry Inhibition Assay

This protocol utilizes replication-deficient viral particles pseudotyped with a viral spike protein to safely quantify the inhibition of viral entry into host cells.

Objective: To determine the half-maximal effective concentration (EC50) of this compound for inhibiting SARS-CoV-2 S protein-mediated cell entry.

Materials:

-

Vesicular Stomatitis Virus (VSV) or lentiviral particles pseudotyped with SARS-CoV-2 Spike protein and encoding a reporter gene (e.g., luciferase).

-

Host cell line expressing ACE2 and TMPRSS2 (e.g., Calu-3 or HEK-293T cells co-transfected with ACE2 and TMPRSS2).[3][5]

-

Cell culture medium and supplements.

-

This compound and other test compounds.

-

DMSO.

-

96-well cell culture plates.

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Seed the host cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Pre-incubate the cells with the this compound dilutions for a specified time (e.g., 2 hours) at 37°C.[3]

-

Inoculate the cells with the SARS-CoV-2 pseudovirus.

-

Incubate the plates for a period sufficient for viral entry and reporter gene expression (e.g., 16-24 hours).[3]

-

Lyse the cells and measure the luciferase activity using a luminometer.

-

Plot the luciferase activity against the logarithm of the this compound concentration and fit the data to determine the EC50 value.

Visualizations

Signaling Pathway of Viral Entry and Inhibition by this compound

Caption: SARS-CoV-2 entry pathway and its inhibition by this compound.

Experimental Workflow for TMPRSS2 Inhibition Assay

Caption: Workflow for a cell-free TMPRSS2 enzymatic inhibition assay.

Relationship Between Camostat Mesylate and this compound

Caption: Conversion of Camostat mesylate to its active metabolite, this compound.

Conclusion

This compound, the active metabolite of Camostat mesylate, is a potent inhibitor of the host cell protease TMPRSS2. By blocking the activity of this key enzyme, this compound effectively prevents the entry of various viruses, including SARS-CoV-2, into host cells. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and other TMPRSS2 inhibitors as broad-spectrum antiviral therapeutics. The continued investigation of such host-targeted antivirals is a promising strategy in the ongoing effort to combat viral diseases.

References

- 1. An Enzymatic TMPRSS2 Assay for Assessment of Clinical Candidates and Discovery of Inhibitors as Potential Treatment of COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Semi-Mechanistic Pharmacokinetic-Pharmacodynamic Model of Camostat Mesylate-Predicted Efficacy against SARS-CoV-2 in COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Camostat mesylate inhibits SARS-CoV-2 activation by TMPRSS2-related proteases and its metabolite GBPA exerts antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

- 6. Structural Basis of Covalent Inhibitory Mechanism of TMPRSS2-Related Serine Proteases by Camostat - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. journals.asm.org [journals.asm.org]

- 9. researchgate.net [researchgate.net]

- 10. journals.asm.org [journals.asm.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Foy 251 (Nafamostat Mesylate): A Technical Guide to Its Serine Protease Inhibitor Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Foy 251, chemically known as nafamostat (B1217035) mesylate, is a potent, broad-spectrum synthetic serine protease inhibitor.[1][2] Initially developed in Japan, it has established clinical applications in the treatment of acute pancreatitis and as an anticoagulant for disseminated intravascular coagulation (DIC) and during extracorporeal circulation like hemodialysis.[3][4][5] Its mechanism of action revolves around the targeted inhibition of a wide array of serine proteases, which are pivotal enzymes in physiological and pathological processes including coagulation, inflammation, and viral entry.[1][6] This guide provides a comprehensive overview of nafamostat's inhibitory activity, mechanism, quantitative data, relevant experimental protocols, and key signaling pathways where it exerts its effects.

Core Mechanism of Action

Nafamostat mesylate functions as a fast-acting, reversible, and competitive inhibitor of various serine proteases.[7][8][9] Its molecular structure allows it to form a stable, covalent acyl-enzyme intermediate with the serine residue in the active site of the target protease.[8][10][11] This action effectively blocks the enzyme's catalytic activity, preventing the cleavage of its substrate proteins.[3] This targeted enzyme inhibition is the foundation for its therapeutic applications, from modulating the coagulation cascade to mitigating inflammatory responses and preventing viral entry into host cells.[1]

Key physiological systems modulated by nafamostat include:

-

Coagulation & Fibrinolysis: Inhibits key proteases like thrombin, Factor Xa (FXa), and Factor XIIa (FXIIa), preventing blood clot formation.[2][3][6] It also inhibits plasmin, a key component of the fibrinolytic system.[12]

-

Inflammation: In conditions like acute pancreatitis, it inhibits trypsin, thereby blocking the activation of the inflammatory cascade that leads to tissue damage.[1][6] It also inhibits the kallikrein-kinin system.[7]

-

Complement System: Demonstrates inhibitory effects on the complement system, contributing to its anti-inflammatory properties.[2][13]

-

Viral Entry: Potently inhibits Transmembrane Protease, Serine 2 (TMPRSS2), a host cell protease essential for the priming and activation of viral spike proteins (e.g., SARS-CoV-2), thus blocking viral entry into cells.[2][14][15]

Quantitative Inhibitory Activity

The potency of nafamostat mesylate has been quantified against a range of serine proteases. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki) values are critical metrics for understanding its efficacy and selectivity.

| Target Protease | Inhibitory Value (IC50 / Ki) | Assay Type / Notes | Reference(s) |

| TMPRSS2 | IC50 ≈ 1 nM (in Calu-3 cells) | Cell-Based Fusion Assay | [7] |

| IC50 = 0.27 nM | Enzymatic Assay | [16] | |

| EC50 = 5 nM (SARS-CoV-2) | Cell-Based Viral Infection | [17] | |

| Trypsin | Ki = 95.3 pM | Enzymatic Assay | [7] |

| Ki = 15 nM | Enzymatic Assay | [13] | |

| Ki* = 0.4 ± 0.14 nM (bovine) | Time-dependent Inhibition | [8] | |

| Tryptase | Ki = 95.3 pM | Enzymatic Assay | [13] |

| Thrombin | - | Broadly Inhibits | [2] |

| Factor Xa | - | Broadly Inhibits | [2] |

| Factor XIIa | - | Broadly Inhibits | [2] |

| TF-F.VIIa Complex | IC50 = 0.1 µM (100 nM) | Functional Assay | [18] |

| Ki = 0.2 µM (200 nM) | Competitive Inhibition | [18] | |

| Hepsin | IC50 = 0.005 µM (5 nM) | Functional Assay | [7][19] |

| HGFA | Ki = 0.025 µM (25 nM) | Functional Assay | [7][19] |

| IC50 = 0.15 µM (150 nM) | Spectrophotometry | [19] | |

| MERS-CoV Fusion | IC50 = 0.1 µM (100 nM) | Cell-Based Fusion Assay | [20] |

Note: IC50 and Ki values can vary based on specific assay conditions, substrate concentrations, and enzyme sources.[21]

Key Signaling Pathways and Applications

Nafamostat's broad inhibitory profile makes it relevant to several critical signaling pathways and therapeutic areas.

Anticoagulation and the Coagulation Cascade

Nafamostat is a potent anticoagulant used to prevent thrombosis during extracorporeal circulation.[3] It achieves this by inhibiting multiple serine proteases within the intrinsic, extrinsic, and common pathways of the coagulation cascade.

Antiviral Activity via TMPRSS2 Inhibition

A significant area of recent research is nafamostat's antiviral potential, particularly against coronaviruses like SARS-CoV-2.[1] Viral entry into host lung cells is often mediated by the host serine protease TMPRSS2, which cleaves the viral spike (S) protein, enabling fusion of the viral and cellular membranes.[2][15] Nafamostat potently inhibits TMPRSS2, thereby blocking this critical entry step.[14][22]

Experimental Protocols

General In Vitro Serine Protease Inhibition Assay (Fluorogenic)

This protocol provides a general framework for quantifying the inhibitory activity of nafamostat against a target serine protease using a fluorogenic substrate.[7][21][23]

Objective: To determine the IC50 value of nafamostat for a specific serine protease.

Materials:

-

Purified target serine protease (e.g., recombinant human TMPRSS2).

-

Fluorogenic peptide substrate specific to the enzyme (e.g., Boc-Gln-Ala-Arg-AMC for TMPRSS2).[15]

-

Nafamostat mesylate stock solution (e.g., 15 mM in DMSO).[13]

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 150 mM NaCl).

-

96-well or 384-well black microplates.

-

Fluorescence plate reader.

Workflow Diagram:

Procedure:

-

Compound Plating: Prepare serial dilutions of nafamostat in assay buffer or DMSO. Add a small volume (e.g., 1-2 µL) of each dilution to the appropriate wells of the microplate. Include wells for positive control (DMSO vehicle) and negative/background control (assay buffer).[21]

-

Enzyme Addition: Dilute the serine protease stock solution in cold assay buffer to a 2X working concentration. Add an appropriate volume (e.g., 50 µL) to each well (except background control wells).[7][21]

-

Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow nafamostat to bind to the enzyme.[7]

-

Reaction Initiation: Prepare the fluorogenic substrate at a 2X working concentration in assay buffer. To initiate the reaction, add an equal volume (e.g., 50 µL) of the 2X substrate solution to all wells.[21]

-

Fluorescence Measurement: Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader. Measure the fluorescence intensity kinetically (e.g., Ex/Em = 360/460 nm) for 20-30 minutes.[21]

-

Data Analysis:

-

Calculate the rate of reaction (Vmax) for each well from the linear portion of the kinetic read.

-

Calculate the percent inhibition for each nafamostat concentration using the formula: % Inhibition = 100 * (1 - (Vmax_inhibitor / Vmax_control))

-

Plot the percent inhibition against the logarithm of the nafamostat concentration and fit the data to a four-parameter logistic equation or a sigmoidal dose-response curve to determine the IC50 value.[21][24]

-

Cell Viability (MTT) Assay

This protocol is used to assess the cytotoxic effects of nafamostat on cultured cells, which is crucial when evaluating its activity in cell-based assays.[7][25]

Objective: To determine the effect of nafamostat on the viability and metabolic activity of cultured cells.

Procedure:

-